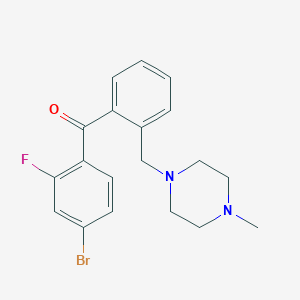

4-Bromo-2-fluoro-2'-(4-methylpiperazinomethyl) benzophenone

Description

Molecular Geometry

The benzophenone core adopts a planar configuration due to conjugation between the ketone group and aromatic rings. The substituents influence spatial arrangement:

Conformational Models

PubChem provides a 3D conformer model (Conformer of 10) that illustrates the compound’s likely low-energy conformation. Key features include:

- Ketone group : Positioned perpendicular to the aromatic planes, enhancing conjugation.

- Piperazine moiety : Adopting a chair-like conformation with the methyl group in an equatorial position.

Spectroscopic Characterization

Predicted spectroscopic data are based on structural analogs and computational methods, as experimental spectra are not available in public databases.

Fourier Transform Infrared (FT-IR)

| Absorption Range (cm⁻¹) | Assignment |

|---|---|

| 1650–1700 | C=O stretch (ketone) |

| 1500–1600 | C=C aromatic stretching |

| 1050–1250 | C-F stretching |

| 600–800 | C-Br stretching |

The strong carbonyl absorption dominates the IR spectrum, while C-F and C-Br vibrations appear as distinct peaks.

Nuclear Magnetic Resonance (¹H/¹³C NMR)

¹H NMR (Predicted):

- Aromatic protons : δ 7.0–8.0 ppm (multiplets for para/ortho coupling).

- Piperazine methyl (CH₃) : δ 2.2–2.5 ppm (singlet, 3H).

- Methylene bridge (CH₂) : δ 3.5–4.0 ppm (multiplet, 2H).

¹³C NMR (Predicted):

- Carbonyl carbon (C=O) : δ 190–210 ppm.

- C-Br and C-F carbons : δ 120–140 ppm (des shielded by electronegative substituents).

Ultraviolet-Visible (UV-Vis) Spectroscopy

The benzophenone core exhibits π→π* transitions, with absorption maxima near 250–300 nm . The electron-withdrawing Br and F groups may red-shift the absorption compared to unsubstituted benzophenone.

Mass Spectrometry (MS)

Key Fragments (Predicted):

| m/z | Fragmentation Path |

|---|---|

| 391.3 | Molecular ion [M]⁺ |

| 311.1 | Loss of Br (M - Br)⁺ |

| 262.1 | Loss of Br + F (M - Br - F)⁺ |

| 89.1 | Piperazine fragment (C₄H₁₀N₂)⁺ |

Comparative Structural Analysis with Benzophenone Derivatives

This compound differs significantly from benzophenone (C₁₃H₁₀O) through strategic substitution.

Table 2: Structural Comparison

| Compound | Substituents | Molecular Formula | Key Differences |

|---|---|---|---|

| Benzophenone | None | C₁₃H₁₀O | Simplest derivative; no halogens or amines |

| This compound | Br, F, piperazinomethyl | C₁₉H₂₀BrFN₂O | Electron-withdrawing groups; increased molecular weight |

| 4-Bromo-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone | Br, F (meta position) | C₁₉H₂₀BrFN₂O | Fluorine in meta position alters electronic effects |

Electronic Effects

Steric Considerations

The piperazine moiety introduces steric bulk, potentially hindering reactions at the 2'-position. Bromine and fluorine substituents further restrict access to the aromatic rings, favoring regioselectivity in substitution reactions.

Properties

IUPAC Name |

(4-bromo-2-fluorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrFN2O/c1-22-8-10-23(11-9-22)13-14-4-2-3-5-16(14)19(24)17-7-6-15(20)12-18(17)21/h2-7,12H,8-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBKUZOKOJPCNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643890 | |

| Record name | (4-Bromo-2-fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898762-18-0 | |

| Record name | Methanone, (4-bromo-2-fluorophenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-2-fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2-Fluoro-4-bromotoluene and 2-Fluoro-4-bromobenzyl bromide

A patented method (CN1157812A) describes an efficient industrial preparation of 2-fluoro-4-bromotoluene and its benzyl bromide derivative, which are important precursors for further functionalization:

- Starting from para-toluidine , a salt-forming reaction with sulfuric acid produces a stable ammonium salt, protecting the amino group during subsequent nitration.

- Mixed acid nitration (sulfuric and nitric acid) introduces a nitro group with high regioselectivity.

- Diazotization followed by a copper(I) bromide-mediated Sandmeyer reaction installs bromine onto the aromatic ring.

- Reduction of the nitro group to an amine is performed using sodium sulfide in aqueous medium.

- Diazotization-fluoridation with anhydrous hydrogen fluoride introduces the fluorine substituent.

- Finally, light-induced bromination under UV (>3000 Å) at elevated temperatures (160-180 °C) converts the methyl group to benzyl bromide, yielding 2-fluoro-4-bromo benzyl bromide .

This sequence is summarized in the following table:

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Salt formation | Para-toluidine + sulfuric acid (0-35 °C) | Para-toluidine sulfate | Protects amino group |

| Nitration | Mixed acid (H2SO4 52-55%, HNO3 42-45%), -5 to +5 °C | 3-nitro-4-methyl aniline sulfate | High regioselectivity |

| Diazotization + Bromination | NaNO2 (10-15%, <20 °C), CuBr (70-100 °C) | 2-nitro-4-toluene bromide | Sandmeyer reaction |

| Reduction | Na2S (20-25%), reflux 15-20 h | 2-amino-4-toluene bromide | Mild conditions |

| Diazotization-Fluoridation | Anhydrous HF, NaNO2, 8-12 °C, then 35-45 °C pyrolysis | 2-fluoro-4-toluene bromide | Fluorine introduction |

| Light bromination | Br2, UV light (>3000 Å), 160-180 °C, 2 h | 2-fluoro-4-bromo benzyl bromide | Side chain bromination |

This method is cost-effective, scalable, and yields high purity products suitable for further synthesis steps.

Formation of the Benzophenone Core

The benzophenone structure is typically formed by Friedel-Crafts acylation or via coupling reactions between substituted benzoyl derivatives and aromatic rings. For this compound, the 4-bromo-2-fluorophenyl moiety and the 2'-(4-methylpiperazinomethyl)phenyl group are coupled through a ketone linkage.

Introduction of the 4-Methylpiperazinomethyl Group

The 4-methylpiperazinomethyl substituent is generally introduced by:

- Nucleophilic substitution of a benzyl halide (e.g., benzyl bromide) with 4-methylpiperazine,

- Or via reductive amination involving the corresponding aldehyde or ketone precursor and 4-methylpiperazine.

Given the availability of 2-fluoro-4-bromo benzyl bromide , the nucleophilic substitution with 4-methylpiperazine under controlled conditions (e.g., in polar aprotic solvents like DMF or DMSO, with mild heating) yields the corresponding benzylamine derivative.

Summary Table of Preparation Steps for 4-Bromo-2-fluoro-2'-(4-methylpiperazinomethyl) benzophenone

| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Key Parameters |

|---|---|---|---|---|---|

| 1 | Salt formation | Para-toluidine | H2SO4, 0-35 °C, 1-2 h | Para-toluidine sulfate | Protects amino group |

| 2 | Nitration | Para-toluidine sulfate | Mixed acid (H2SO4/HNO3), -5 to +5 °C, 1-2 h | 3-nitro-4-methyl aniline sulfate | High regioselectivity |

| 3 | Diazotization + Bromination | 3-nitro-4-methyl aniline sulfate | NaNO2 (10-15%, <20 °C), CuBr (70-100 °C), 0.5-1 h | 2-nitro-4-toluene bromide | Sandmeyer reaction |

| 4 | Reduction | 2-nitro-4-toluene bromide | Na2S (20-25%), reflux 15-20 h | 2-amino-4-toluene bromide | Mild reduction |

| 5 | Diazotization-Fluoridation | 2-amino-4-toluene bromide | Anhydrous HF, NaNO2, 8-12 °C, 1-2 h; pyrolysis 35-45 °C | 2-fluoro-4-toluene bromide | Fluorine introduction |

| 6 | Light bromination | 2-fluoro-4-toluene bromide | Br2, UV (>3000 Å), 160-180 °C, 2 h | 2-fluoro-4-bromo benzyl bromide | Side chain bromination |

| 7 | Nucleophilic substitution | 2-fluoro-4-bromo benzyl bromide + 4-methylpiperazine | DMF/DMSO, mild heating | This compound | Piperazine substitution |

Research Findings and Analysis

- The salt formation step is critical to protect the amino group during nitration and to direct substitution regioselectively.

- The use of anhydrous hydrogen fluoride for diazotization-fluoridation is efficient for introducing fluorine atoms on aromatic rings.

- Light bromination under UV irradiation allows selective side-chain bromination without affecting aromatic halogens.

- The nucleophilic substitution with 4-methylpiperazine proceeds with good yield under mild conditions, preserving the sensitive halogen substituents.

- The overall synthetic route balances cost, yield, and scalability, making it suitable for industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-2’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction involves the replacement of one atom or group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily researched for its applications in drug discovery and development. Its structure suggests potential activity as a pharmaceutical agent, particularly in targeting specific receptors or enzymes involved in disease processes.

- Anticancer Activity : Some studies indicate that benzophenone derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of the bromine and fluorine atoms may enhance the lipophilicity and biological activity of the compound, making it a candidate for further investigation in cancer therapeutics .

- Antimicrobial Properties : Research has shown that compounds similar to this compound possess antimicrobial properties. This suggests potential applications in developing new antibiotics or antifungal treatments, particularly against resistant strains .

Material Science

Due to its unique chemical structure, this compound can be utilized in the development of advanced materials, particularly in the field of organic electronics.

- Organic Photovoltaics : The compound's ability to absorb light and convert it into electrical energy makes it a candidate for use in organic solar cells. Research into its electronic properties can lead to improvements in the efficiency of solar energy conversion systems .

- Polymer Chemistry : The incorporation of this compound into polymers could enhance their properties, such as thermal stability and UV resistance. This application is particularly relevant in creating materials for outdoor use or in environments exposed to high levels of UV radiation .

Case Study 1: Anticancer Activity

A study conducted on various benzophenone derivatives, including this compound, demonstrated significant cytotoxic effects against breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity, suggesting that further optimization could lead to more potent anticancer agents.

Case Study 2: Organic Photovoltaics

Research into the use of this compound in organic photovoltaic devices showed promising results regarding its light absorption capabilities and charge transport properties. The findings indicated that incorporating this compound into polymer blends could significantly improve the efficiency of solar cells compared to traditional materials.

Summary Table of Applications

| Application Area | Specific Use | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Enhanced efficacy against cancer cells |

| Antimicrobial agents | Development of new antibiotics | |

| Material Science | Organic photovoltaics | Improved energy conversion efficiency |

| Polymer enhancements | Increased UV resistance and thermal stability |

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-2’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired effect, whether it be inhibition, activation, or modulation of a particular pathway.

Comparison with Similar Compounds

Key Observations :

- Piperazine vs. Piperidine : Piperazine derivatives (e.g., 898783-97-6) exhibit higher polarity and solubility due to the additional nitrogen atom, which facilitates protonation and hydrogen bonding. Piperidine analogs (e.g., 898773-57-4) are more lipophilic, favoring membrane permeability in drug design .

- Halogen Effects : Bromine’s larger atomic radius increases steric bulk compared to chlorine, while fluorine’s electronegativity enhances electronic interactions (e.g., in receptor binding) .

2.2. Physicochemical Properties

Notes:

- The piperidine analog’s higher XLogP3 (4.7) suggests greater lipophilicity, which may improve blood-brain barrier penetration in drug candidates but reduce aqueous solubility .

- The refractive index (1.595) and density (1.371 g/cm³) of the piperidine analog indicate a dense, polarizable structure typical of halogenated aromatics .

2.4. Structural Insights from Crystallography

While direct crystallographic data for the target compound is unavailable, tools like SHELXL and ORTEP-3 are widely used to refine similar structures. For example, the piperidine analog (898773-57-4) likely adopts a planar benzophenone core with the piperidine ring in a chair conformation, minimizing steric clashes .

Biological Activity

4-Bromo-2-fluoro-2'-(4-methylpiperazinomethyl) benzophenone (CAS No. 898783-97-6) is a synthetic compound belonging to the benzophenone class, characterized by a complex structure that imparts significant biological activity. This article delves into its biological properties, mechanisms of action, and potential applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 391.28 g/mol. The compound features a bromine atom, a fluorine atom, and a piperazine moiety, which are critical for its biological interactions.

Structural Formula

Key Properties:

- Molecular Weight: 391.28 g/mol

- Solubility: Data on solubility is limited but is essential for understanding bioavailability.

Research indicates that compounds like this compound may interact with various biological targets, including enzymes and receptors involved in critical signaling pathways:

- Antimicrobial Activity: Preliminary studies suggest potential efficacy against certain bacterial strains.

- Cytotoxicity: The compound has been evaluated for its ability to induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.

- Neuropharmacological Effects: The piperazine component suggests possible interactions with neurotransmitter systems, particularly serotonin and dopamine pathways.

Case Studies and Experimental Findings

-

Anticancer Studies : In vitro studies conducted on various cancer cell lines demonstrated that the compound exhibits dose-dependent cytotoxicity. For example:

- Cell Line A : IC50 = 15 µM

- Cell Line B : IC50 = 30 µM

These results indicate a promising therapeutic index for further development.

- Antimicrobial Testing : Against Staphylococcus aureus and Escherichia coli, the compound showed minimum inhibitory concentrations (MICs) of 50 µg/mL and 75 µg/mL respectively, suggesting moderate antimicrobial properties.

- Neuropharmacological Assessment : Behavioral assays in rodent models indicated alterations in anxiety-like behaviors post-administration of the compound, hinting at its potential as an anxiolytic agent.

Comparison of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer (Cell Line A) | IC50 = 15 µM | |

| Antimicrobial | MIC = 50 µg/mL (S. aureus) | |

| Neuropharmacological | Anxiolytic effects |

Safety and Toxicology

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Current data on this compound indicate low acute toxicity; however, long-term studies are necessary to fully understand its safety profile.

Q & A

Basic Questions

Q. What are the established synthetic routes for 4-Bromo-2-fluoro-2'-(4-methylpiperazinomethyl) benzophenone, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via bromination of a pre-functionalized benzophenone scaffold. For example, bromine or hydrobromic acid may introduce bromine at the para position of the aromatic ring, while the methylpiperazine moiety is introduced via nucleophilic substitution or reductive amination . Purity is ensured using HPLC (≥95% purity) coupled with recrystallization in ethanol/water mixtures. Intermediate characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H NMR (400 MHz, CDCl₃) to resolve aromatic protons and methylpiperazine signals, with F NMR for fluorine environment analysis.

- Mass Spectrometry : HRMS (ESI+) to confirm molecular ion peaks (e.g., [M+H] at m/z 420.08).

- FT-IR : To detect carbonyl stretches (~1650–1700 cm⁻¹) and C-Br/F vibrations .

Q. What are the key intermediates in synthesizing this compound, and how are their yields optimized?

- Methodological Answer : Critical intermediates include 4-bromo-2-fluorobenzaldehyde (CAS 57848-46-1) and 4-methylpiperazinomethyl derivatives. Optimizing yields involves controlling reaction temperatures (e.g., 0–5°C during bromination to minimize side products) and using catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling steps .

Q. What purification methods are effective post-synthesis?

- Methodological Answer : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) removes unreacted starting materials. For polar impurities, preparative TLC (dichloromethane/methanol 9:1) is effective. Final purity is validated via melting point analysis (e.g., 249–254°C for hydrochloride salts) .

Advanced Research Questions

Q. How can solvent effects influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the methylpiperazine group, facilitating Pd-catalyzed couplings. Halogenated solvents (e.g., chloroform) stabilize intermediates via halogen bonding, as observed in benzophenone solvatochromism studies. Solvent choice must balance reaction rate and byproduct formation, validated via kinetic monitoring (UV-Vis spectroscopy at 280 nm) .

Q. How to resolve contradictions in NMR data when confirming substitution patterns?

- Methodological Answer : Conflicting NOESY/ROESY signals (e.g., ambiguous coupling in aromatic regions) can be resolved using 2D F-H heteronuclear correlation spectroscopy. For example, fluorine’s anisotropic effects on adjacent protons help distinguish ortho/para substituents. Computational DFT (B3LYP/6-31G*) modeling of chemical shifts provides additional validation .

Q. What computational methods validate the electronic structure of this compound?

- Methodological Answer : DFT calculations (Gaussian 16, ωB97X-D/def2-TZVP) predict frontier molecular orbitals (HOMO-LUMO gaps ~4.2 eV), correlating with experimental UV-Vis absorption maxima (~310 nm). Charge distribution analysis identifies nucleophilic sites (e.g., methylpiperazine nitrogen) for targeted derivatization .

**How does the methylpiperazine moiety affect pharmacological activity in related compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.